Cas no 2227871-45-4 (rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid)

Technical Introduction: rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a cyclopentyl backbone with a carboxylic acid terminus, enabling efficient incorporation into peptide chains while maintaining steric and conformational control. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating selective deprotection under mild basic conditions. Its structural rigidity and functional group arrangement make it particularly useful for introducing constrained motifs or modifying peptide physicochemical properties. This derivative is suited for researchers requiring precise stereochemical control and tailored peptide modifications in drug discovery or biomaterials development.
rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid structure
2227871-45-4 structure
Product name:rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid
CAS No:2227871-45-4
MF:C26H30N2O5
Molecular Weight:450.526807308197
CID:5897024
PubChem ID:165744661

rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid 化学的及び物理的性質

名前と識別子

    • rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid
    • EN300-1474724
    • 2227871-45-4
    • rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
    • インチ: 1S/C26H30N2O5/c29-24(30)11-5-6-14-27-25(31)17-12-13-18(15-17)28-26(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,17-18,23H,5-6,11-16H2,(H,27,31)(H,28,32)(H,29,30)/t17-,18+/m1/s1
    • InChIKey: ORJWEZGSBPDWEF-MSOLQXFVSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@H]1CC[C@@H](C(NCCCCC(=O)O)=O)C1)=O

計算された属性

  • 精确分子量: 450.21547206g/mol
  • 同位素质量: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 676
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 105Ų

rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1474724-2500mg
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2227871-45-4
2500mg
$3988.0 2023-09-29
Enamine
EN300-1474724-100mg
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2227871-45-4
100mg
$1791.0 2023-09-29
Enamine
EN300-1474724-1000mg
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2227871-45-4
1000mg
$2035.0 2023-09-29
Enamine
EN300-1474724-250mg
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2227871-45-4
250mg
$1872.0 2023-09-29
Enamine
EN300-1474724-500mg
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2227871-45-4
500mg
$1954.0 2023-09-29
Enamine
EN300-1474724-1.0g
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2227871-45-4
1g
$0.0 2023-06-06
Enamine
EN300-1474724-5000mg
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2227871-45-4
5000mg
$5900.0 2023-09-29
Enamine
EN300-1474724-10000mg
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2227871-45-4
10000mg
$8749.0 2023-09-29
Enamine
EN300-1474724-50mg
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
2227871-45-4
50mg
$1709.0 2023-09-29

rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid 関連文献

rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acidに関する追加情報

Rac-5-{(1R,3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic Acid: A Comprehensive Overview

Rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid, commonly referred to by its CAS number 2227871-45-4, is a complex organic compound with significant applications in the fields of pharmacology and organic synthesis. This compound is characterized by its intricate molecular structure, which includes a cyclopentane ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a pentanoic acid moiety. The stereochemistry of the molecule, specifically the (1R,3S) configuration, plays a crucial role in its biological activity and synthetic utility.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the Fmoc group, which is widely used as a protecting group in peptide synthesis. The Fmoc group is attached to the cyclopentane ring via an amino linkage, creating a highly functionalized intermediate. Subsequent steps involve the introduction of the pentanoic acid moiety and the racemization process to achieve the desired stereochemical balance. Recent advancements in asymmetric synthesis have enabled more efficient and selective methods for constructing this compound, significantly improving its yield and purity.

One of the most notable applications of this compound is in the field of peptide chemistry. The Fmoc group serves as an excellent protecting group due to its stability under basic conditions and ease of removal under acidic conditions. This makes it ideal for use in solid-phase peptide synthesis (SPPS), where precise control over the sequence and stereochemistry of amino acids is essential. The cyclopentane ring introduces rigidity into the molecule, which can enhance bioavailability and stability when incorporated into larger peptide frameworks.

Recent studies have also highlighted the potential of this compound in drug discovery efforts. Its unique structure allows for interactions with various biological targets, including enzymes and receptors, making it a valuable tool in medicinal chemistry. For instance, researchers have explored its ability to modulate protein-protein interactions, a key mechanism in many therapeutic interventions. Additionally, its pentanoic acid moiety contributes to hydrophilicity, which can improve solubility and pharmacokinetic properties when incorporated into drug candidates.

The stereochemistry of this compound is another area of active research. The (1R,3S) configuration has been shown to influence its biological activity significantly. By leveraging modern analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, scientists have gained deeper insights into how stereochemistry affects molecular interactions at the atomic level. These findings have paved the way for the development of enantioselective synthesis methods, ensuring that the desired stereoisomer is produced in high enantiomeric excess.

In terms of toxicity and safety profiles, preliminary studies indicate that this compound exhibits low toxicity at therapeutic concentrations. However, further research is required to fully understand its long-term effects and potential for off-target interactions. Regulatory agencies have emphasized the importance of thorough toxicological evaluations for compounds intended for therapeutic use, particularly those with complex structures like this one.

From an industrial perspective, the production of this compound requires state-of-the-art facilities equipped with advanced purification systems. The demand for high-purity compounds in pharmaceutical research has driven innovations in chromatographic techniques and process optimization strategies. These advancements not only ensure consistent product quality but also contribute to cost-efficiency and environmental sustainability.

In conclusion, rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid (CAS No: 2227871-45-4) stands as a testament to the ingenuity and precision achievable in modern organic synthesis. Its versatile structure offers numerous opportunities for application across diverse fields, from peptide chemistry to drug discovery. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and therapeutic development.

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